molecular formula C8H7NOS B13069007 3-Amino-1-benzothiophen-4-ol

3-Amino-1-benzothiophen-4-ol

Katalognummer: B13069007
Molekulargewicht: 165.21 g/mol
InChI-Schlüssel: PYUYSRFYULEPDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-benzothiophen-4-ol is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties. The presence of both amino and hydroxyl groups in this compound makes it a versatile compound for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Amino-1-benzothiophen-4-ol involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .

Another approach involves the aryne reaction with alkynyl sulfides. This one-step intermolecular reaction uses o-silylaryl triflates and alkynyl sulfides to produce a wide range of 3-substituted benzothiophenes .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and aryne reactions are promising due to their efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-benzothiophen-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-benzothiophen-4-ol has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Amino-1-benzothiophen-4-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit kinase activity by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1-benzothiophene-2-carbonitrile: This compound has a similar structure but with a cyano group at the 2-position.

    2-Amino-1-benzothiophene-3-ol: This isomer has the amino and hydroxyl groups at different positions on the benzothiophene ring.

Uniqueness

3-Amino-1-benzothiophen-4-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C8H7NOS

Molekulargewicht

165.21 g/mol

IUPAC-Name

3-amino-1-benzothiophen-4-ol

InChI

InChI=1S/C8H7NOS/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,10H,9H2

InChI-Schlüssel

PYUYSRFYULEPDB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)SC=C2N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.